molecular formula C22H21ClN2O4S B1683812 Vercirnon CAS No. 698394-73-9

Vercirnon

Cat. No. B1683812
M. Wt: 444.9 g/mol
InChI Key: JRWROCIMSDXGOZ-UHFFFAOYSA-N
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Description

Vercirnon is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of Inflammatory Bowel Disease (IBD). It is under investigation in clinical trial NCT01611805 .


Molecular Structure Analysis

The molecular formula of Vercirnon is C22H21ClN2O4S. The average molecular weight is 444.93 g/mol . The structure of the CCR9 receptor in complex with Vercirnon has been reported at a resolution of 2.8 Å .


Physical And Chemical Properties Analysis

Vercirnon has a chemical formula of C22H21ClN2O4S and a molecular weight of 444.93 g/mol .

Scientific Research Applications

Role in Crohn's Disease Management

Vercirnon, identified as CCX282-B, is a chemokine receptor CCR9 antagonist used to regulate the migration and activation of inflammatory cells in the intestine, specifically targeting Crohn’s Disease. In a randomized, placebo-controlled trial, Vercirnon demonstrated efficacy in inducing clinical response and remission in Crohn's Disease patients, showcasing its potential as a therapeutic agent in managing this condition (S. Keshav et al., 2013). The trial's results were promising enough to initiate Phase 3 clinical trials in Crohn's Disease, indicating Vercirnon's significant role in the therapeutic landscape for this chronic inflammatory bowel disease.

Mechanism of Action

Vercirnon functions by antagonizing the CCR9 receptor, an approach that has shown promise in treating Crohn's Disease by inhibiting lymphocyte homing to the intestinal mucosa, thereby limiting inflammation at this site. Clinical trials have supported the efficacy of CCR9 antagonism, suggesting that if ongoing larger-scale clinical trials align with preliminary reports, this mechanism could offer an efficacy comparable to anti-TNF therapies with a potentially superior safety profile (K. Arseneau & F. Cominelli, 2013).

Structural and Pharmacokinetic Insights

Research into the structural and pharmacokinetic aspects of Vercirnon has contributed to a deeper understanding of its function and potential application. The crystal structure of the CCR9 receptor in complex with Vercirnon revealed that it binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling. This binding site accounts for the need for relatively lipophilic ligands and describes a novel allosteric site on G-protein-coupled receptors that can be targeted for drug design (C. Oswald et al., 2016).

Pharmacokinetics

Pharmacokinetic studies have demonstrated that Vercirnon exhibits similar profiles within US and Japanese populations, with no significant differences in bioavailability between various formulations tested. These findings support the premise that Vercirnon has a consistent pharmacokinetic and safety profile across different populations, facilitating its use in future studies (Lynda J. Haberer et al., 2013).

Safety And Hazards

Vercirnon is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWROCIMSDXGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220135
Record name Vercirnon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vercirnon, a small molecule, orally-available drug, is intended to control the inappropriate immune system response underlying IBD by blocking the activity of the CCR9 chemokine receptor. In adults, CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract. The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn's disease or ulcerative colitis - the two principal forms of IBD.
Record name Vercirnon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vercirnon

CAS RN

698394-73-9
Record name Vercirnon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vercirnon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERCIRNON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-tert-butyl-N-(4-chloro-2-isonicotinoylphenyl)benzenesulfonamide (191 g) in dichloromethane (3000 mL) was added m-chloroperbenzoic acid (65%, 146 g) at 0° C., and the mixture was stirred for 30 min. The mixture was warmed to room temperature and stirred for 16 hr. The mixture was cooled to 0° C., 10% aqueous sodium dithionite solution (630 mL) was added, and the mixture was stirred for 30 min and extracted with chloroform. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution (500 mL) and saturated brine (500 mL). The organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and purified by silica gel column chromatography (NH, chloroform) to give the object 4-tert-butyl-N-[4-chloro-2-(1-oxidoisonicotinoyl)phenyl]benzenesulfonamide (181 g, pale-yellow solid).
Name
4-tert-butyl-N-(4-chloro-2-isonicotinoylphenyl)benzenesulfonamide
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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